2H-triazolo[4,5-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-5(12)3-1-2-4-6(8-3)10-11-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDTZCYDEOQEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of 2H-Triazolo[4,5-b]pyridine-5-carboxamide
The synthesis of this compound typically involves the use of various cyclization reactions. A common method includes the reaction of appropriate pyridine derivatives with azides or alkynes under copper-catalyzed conditions. This approach allows for the formation of the triazole ring fused to the pyridine structure.
Key Synthesis Pathways:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for generating triazole compounds due to its efficiency and mild reaction conditions.
- Hydrazine Hydrate Treatment : Some derivatives can be synthesized via hydrazine treatment of pyridine-based carbonyl compounds, leading to cyclization and formation of the triazole ring.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Numerous studies have reported on the anticancer potential of 2H-triazolo[4,5-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown selective inhibition against various cancer cell lines through mechanisms such as kinase inhibition.
Case Study:
- PF-04217903 : This compound demonstrated potent inhibition (IC50 = 0.005 µM) against c-Met kinases and was identified as a promising candidate for cancer therapy .
Antimicrobial Properties
Research indicates that derivatives of 2H-triazolo[4,5-b]pyridine possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Therapeutic Applications
The therapeutic applications of this compound extend beyond oncology and include:
Neurological Disorders
Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems and displaying neuroprotective effects.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of certain triazole derivatives, making them potential candidates for treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Thiazolo[4,5-b]pyridines
| Substituent Position | Example Substituent | Effect on Activity |
|---|---|---|
| C5, C7 | Methyl | Increased lipophilicity |
| C6 | Phenylazo | Enhanced redox activity |
| C3 | Propionitrile | Improved electrophilic reactivity |
Preparation Methods
Reaction Mechanism and Optimization
The cyanoacetylation of 5-amino-1,2,3-triazoles (e.g., 1a,b ) with cyanoacetic acid under microwave irradiation (100°C, 30 s) generates cyanoacetamide intermediates (3a,b ) in near-quantitative yields. Subsequent cyclization in dimethylformamide (DMF) containing anhydrous sodium acetate at reflux produces 1,2,3-triazolo[4,5-b]pyridines (5a,b ) with preserved cyano groups at the C-5 position. X-ray crystallography confirms the regioselectivity of this process, with carbonyl resonances at 202.41 ppm in 5a ’s 13C-NMR spectrum aligning with C-3 acylation.
Table 1. Cyanoacetylation-Cyclization Parameters and Outcomes
| Starting Material | Product | Yield (%) | Melting Point (°C) | IR ν(CN) (cm⁻¹) |
|---|---|---|---|---|
| 1a | 3a | 98 | 210 | 2257 |
| 1a | 5a | 87 | >300 | 2230 |
Limitations and Carboxamide Derivatization
While this method efficiently installs cyano groups, post-synthetic hydrolysis to carboxamide remains unexplored in the literature. Theoretical pathways involve nitrile hydration using H2O2/K2CO3 or enzymatic catalysis, though experimental validation is required.
Active Methylene Condensation with Zeolite Catalysis
Zeolite-Mediated Cyclocondensation
Reactions between 5-amino-1,2,3-triazoles (1a,b ) and active methylene compounds (e.g., ethyl acetoacetate, 17a ) in the presence of H-Y zeolites yield 1,2,3-triazolo[4,5-b]pyridines (20a-f ) via intermediate 19 . Zeolites enhance reaction rates by 40% compared to thermal methods, attributed to their Brønsted acidity and pore confinement effects.
Table 2. Zeolite-Catalyzed Synthesis of 20a-f
| Methylene Compound | Product | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ethyl acetoacetate | 20a | H-Y | 85 | 2 |
| Malononitrile | 20f | H-Beta | 90 | 1.5 |
Structural Elucidation of 20f
Single-crystal X-ray analysis of 20f (CCDC 816562) reveals a planar triazolo[4,5-b]pyridine core with a dihedral angle of 8.2° between the triazole and pyridine rings. This geometry facilitates potential carboxamide functionalization at C-5 through nucleophilic substitution.
Metal-Free Microwave-Assisted Synthesis
Carboxylic Acid Coupling Strategy
A solvent-free protocol couples 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation (150°C, 10 min) to constructtriazolo[1,5-a]pyridines. While this method focuses on alternative triazolo isomers, adapting it for 2H-triazolo[4,5-b]pyridine-5-carboxamide would require:
-
Using 5-carboxamido-substituted carboxylic acids as coupling partners
-
Optimizing microwave parameters (e.g., 180°C, 15 min) to prevent decarboxylation.
Table 3. Representative Microwave Synthesis Outcomes
| Carboxylic Acid | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzoyl chloride | 5v | 90 | 99.1 |
| Glyoxalic acid | 5w | 78 | 97.3 |
Isothiocyanate Cyclization Pathway
Treatment of cyano-substituted intermediates (3d ) with phenyl isothiocyanate generatestriazolo[1,5-a]pyridine-8-carbonitrile (5v ) via H2S elimination. This suggests that analogous reactions with carboxamide-containing isothiocyanates could directly yield the target compound.
Palladium-Catalyzed Amination and Hydrogenation
Sequential C-N Bond Formation
| Substrate | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 19 | Pd/C | 80 | 80 | 32 |
| 19 | Rh/C | 80 | 80 | 41 |
Chiral Resolution Techniques
Chiral supercritical fluid chromatography (SFC) with CO2/EtOH mobile phases resolves racemic triazolo[4,5-c]pyridines (10 ) into enantiomerically pure (>99% ee) fractions . Applying similar conditions to this compound would enable access to both (R)- and (S)-configurations.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2H-triazolo[4,5-b]pyridine-5-carboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically employs coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU in anhydrous DMF, with DIEA (N,N-diisopropylethylamine) as a base. For example, carboxamide formation involves activating carboxylic acid intermediates with HATU before coupling with amines under inert conditions .
- Optimization : Reaction parameters such as temperature (20–25°C), stoichiometric ratios (1.2–1.5 equivalents of coupling reagent), and solvent purity are critical for achieving yields >80%. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups, with aromatic protons in the triazole-pyridine core appearing as doublets (δ 8.2–8.6 ppm). IR spectroscopy identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) monitors purity, while LC-MS (ESI+) verifies molecular ions (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can discrepancies between in vitro receptor binding affinity and in vivo efficacy of this compound derivatives be investigated?
- Experimental Design :
- Pharmacokinetics : Assess metabolic stability via liver microsome assays (e.g., rat/human S9 fractions) to identify rapid clearance. Use CYP450 inhibitors (e.g., furafylline for CYP1A2) to pinpoint metabolic pathways .
- Pharmacodynamics : Compare signaling pathways (e.g., cAMP inhibition for opioid receptors) in transfected cell lines (CHO, HEK293) versus native tissues (mouse vas deferens) to evaluate receptor density effects .
- Data Analysis : Apply compartmental PK/PD modeling to correlate plasma concentrations with target engagement. For example, low intrinsic efficacy in vivo may require dose escalation or prodrug strategies .
Q. What structural modifications enhance the biological activity of this compound scaffolds in drug discovery?
- SAR Strategies :
- Core Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 5-position increases metabolic stability. Fusing thiazole or oxazole rings (e.g., thiazolo[4,5-b]pyridine analogs) enhances target selectivity .
- Side-Chain Engineering : Replacing tert-butylamino groups with polar substituents (e.g., hydroxyethyl) improves solubility without compromising affinity. Conjugation with bioisosteres (e.g., tetrahydrofuran) optimizes CNS penetration .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., μ-opioid receptor) and validate via mutagenesis studies .
Data Contradiction Resolution
Q. How should researchers address conflicting data on the enzymatic inhibition mechanisms of triazolopyridine carboxamides?
- Approach :
- Enzyme Assays : Compare IC₅₀ values across isoforms (e.g., CYP3A4 vs. CYP2D6) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) to validate assay conditions .
- Crystallography : Resolve X-ray structures of ligand-enzyme complexes (e.g., PDB) to identify key binding residues. For example, hydrophobic interactions with Phe227 in CYP1A2 may explain isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
